Acid black 227
Description
Acid Black 227 is a chromium-complex azo dye primarily used in the textile industry for dyeing polyamide fibers and other synthetic materials. Its chemical formula is C₃₆H₂₁CrN₅NaO₉S, with a molecular weight of 774.64 g/mol . The compound is synthesized through a multi-step process involving:
Azo coupling: Reaction of 1-amino-2-naphthol-4-sulfonic acid with 2-amino-5-nitrophenol.
Complexation: Chromium sulfate is introduced to form the metallized dye structure, resulting in a stable chromium-azo complex.
Neutralization: The final product is isolated as a monosodium hydrogen salt .
Key properties include:
- High lightfastness: Due to the chromium complex, which stabilizes the dye structure against UV degradation.
- Application: Effective in acidic dye baths (pH 2–6) for polyamide and wool fibers, offering deep black shades with excellent washfastness.
Properties
CAS No. |
121382-28-3 |
|---|---|
Molecular Formula |
C10H2CaF12O4 |
Synonyms |
Acid black 227 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Acid Black 227’s performance, two structurally and functionally related dyes are analyzed: Acid Black 1 (non-metallized azo dye) and Acid Black 210 (cobalt-complex dye).
Table 1: Comparative Analysis of this compound and Similar Dyes
Key Findings:
Structural Differences: this compound and Acid Black 210 are metallized complexes (chromium vs. cobalt), whereas Acid Black 1 lacks metal coordination. The chromium in this compound enhances stability and lightfastness by forming a rigid octahedral complex with the azo ligand .
Performance Metrics: Lightfastness: Chromium and cobalt complexes outperform non-metallized dyes due to reduced photodegradation. This compound’s lightfastness (Grade 7–8) surpasses Acid Black 210 (Grade 6–7) . Solubility: Acid Black 1’s high solubility makes it suitable for silk dyeing but limits its use in high-temperature applications. This compound’s moderate solubility ensures even uptake on polyamide fibers .
Environmental and Safety Considerations: Chromium vs. Cobalt: Chromium(III) in this compound is less toxic than cobalt(II) in Acid Black 210, which raises concerns about bioaccumulation . Flammability: Both metallized dyes (227 and 210) are non-flammable, whereas Acid Black 1’s combustible nature requires additional safety protocols .
Q & A
Q. What are the standardized protocols for synthesizing Acid Black 227 to ensure reproducibility in academic studies?
To ensure reproducibility, document all synthesis steps meticulously, including reagent purity, reaction conditions (temperature, pH, solvent ratios), and purification methods. Provide detailed characterization data (e.g., NMR, FTIR, HPLC) for key intermediates and the final product. Supplementary materials should include raw spectral data and step-by-step procedural videos if applicable. Adhere to journal guidelines for experimental transparency, such as those outlined in the Beilstein Journal of Organic Chemistry .
Q. Which analytical techniques are optimal for confirming the structural integrity and purity of this compound?
Use a combination of spectroscopic and chromatographic methods:
- NMR spectroscopy for molecular structure validation.
- High-performance liquid chromatography (HPLC) with UV-Vis detection to assess purity.
- Mass spectrometry (MS) for molecular weight confirmation. Include calibration curves and reference standards in methodology to minimize experimental bias. Cross-validate results with independent techniques, as recommended in analytical chemistry best practices .
Q. How should researchers design experiments to evaluate this compound’s stability under controlled laboratory conditions?
Conduct accelerated aging studies by exposing the dye to stressors such as UV light, elevated temperatures, and variable pH levels. Monitor degradation using spectrophotometric absorbance measurements at regular intervals. Include control samples and triplicate trials to account for experimental variability. Document environmental parameters in supplementary tables, as emphasized in pharmaceutical research guidelines .
Q. What strategies are effective for conducting a systematic literature review on this compound’s applications?
Use databases like SciFinder, PubMed, and Web of Science with Boolean operators (e.g., "this compound AND dye degradation"). Filter results by publication date (last 10 years) and peer-reviewed status. Track search terms and results in a log, as suggested in research organization guides . Prioritize studies with open-access data repositories for cross-referencing.
Q. How can researchers ensure data reproducibility when publishing studies on this compound?
Upload raw datasets, instrument calibration records, and statistical analysis scripts as supplementary materials. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management. Journals like Reviews in Analytical Chemistry mandate detailed method descriptions to enable replication .
Advanced Research Questions
Q. What methodologies resolve contradictions in reported stability data for this compound across studies?
Perform meta-analyses to identify variables causing discrepancies (e.g., solvent systems, light exposure duration). Use multivariate regression to isolate contributing factors. Replicate conflicting experiments under standardized conditions, as advised in contradiction analysis frameworks . Publish comparative datasets with granular environmental parameters to clarify context-specific behaviors.
Q. How can computational modeling predict this compound’s interaction with novel polymeric substrates?
Apply density functional theory (DFT) to simulate dye-polymer binding energies and adsorption mechanisms. Validate models with experimental data from surface plasmon resonance (SPR) or quartz crystal microbalance (QCM) measurements. Document software parameters (e.g., basis sets, convergence criteria) in supplementary materials to ensure computational reproducibility .
Q. What advanced techniques characterize this compound’s degradation byproducts in environmental matrices?
Employ LC-MS/MS with non-targeted screening to identify unknown metabolites. Pair with toxicity assays (e.g., Daphnia magna bioassays) to assess ecological impact. Use principal component analysis (PCA) to correlate degradation pathways with environmental variables, as outlined in data analysis guidelines .
Q. How should researchers design long-term studies on this compound’s environmental persistence?
Implement microcosm experiments simulating natural ecosystems (soil/water systems). Monitor dye concentrations via cyclic voltammetry or fluorescence spectroscopy over extended periods. Include abiotic controls and statistical power analyses to distinguish biological vs. chemical degradation mechanisms. Reference ecological study design principles in environmental chemistry journals .
Q. What interdisciplinary approaches integrate machine learning into this compound research?
Train neural networks on spectral libraries to predict dye behavior under untested conditions. Use clustering algorithms (e.g., k-means) to categorize degradation patterns from large datasets. Validate models with wet-lab experiments and publish code repositories alongside results, following open-science practices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
